molecular formula C9H9N5O3 B13367580 2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid

2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid

Cat. No.: B13367580
M. Wt: 235.20 g/mol
InChI Key: LUJYHFQWPJDDMP-UHFFFAOYSA-N
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Description

2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid is an organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with guanidine derivatives, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pteridines, which can have different biological activities and chemical properties .

Scientific Research Applications

2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of enzymatic reactions, depending on the context. The molecular targets include enzymes involved in folate metabolism and DNA synthesis, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pteridines.

Properties

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

2-amino-7-ethyl-4-oxo-3H-pteridine-6-carboxylic acid

InChI

InChI=1S/C9H9N5O3/c1-2-3-4(8(16)17)12-5-6(11-3)13-9(10)14-7(5)15/h2H2,1H3,(H,16,17)(H3,10,11,13,14,15)

InChI Key

LUJYHFQWPJDDMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O

Origin of Product

United States

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